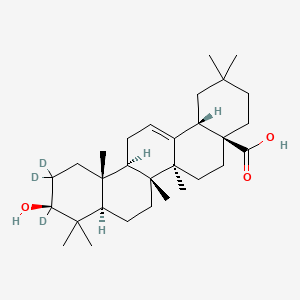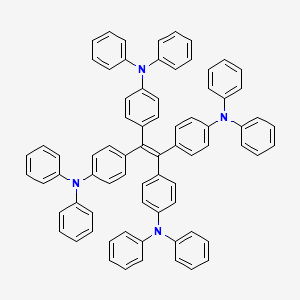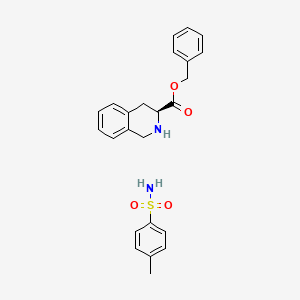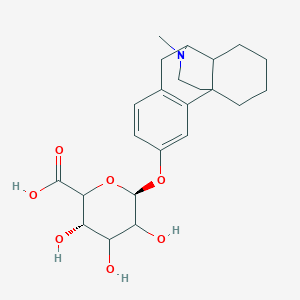
Dextrorphan O-|A-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrorphan O-|A-D-Glucuronide is a metabolite of dextrorphan, which is itself a metabolite of dextromethorphan. This compound is formed in the liver through the process of glucuronidation, a major metabolic pathway that aids in the excretion of toxic substances, drugs, and other compounds that cannot be used as energy sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dextrorphan O-|A-D-Glucuronide is synthesized through the glucuronidation of dextrorphan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to dextrorphan. The reaction typically occurs in the liver and requires the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological samples. The compound is stable during and after the extraction process, in plasma at room temperature, and after multiple freeze-thaw cycles . Direct analysis of intact this compound can be achieved through protein precipitation methods .
Chemical Reactions Analysis
Types of Reactions
Dextrorphan O-|A-D-Glucuronide primarily undergoes glucuronidation, a conjugation reaction that attaches glucuronic acid to dextrorphan. This reaction is catalyzed by UGT enzymes .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and the presence of UGT enzymes. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed
The major product formed from the glucuronidation of dextrorphan is this compound .
Scientific Research Applications
Dextrorphan O-|A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: It is used in studies to understand the metabolism and excretion of dextrorphan and dextromethorphan.
Toxicology: The compound is studied to assess the detoxification pathways of various drugs and toxic substances.
Analytical Chemistry: It serves as a reference standard in the quantification and analysis of glucuronide metabolites.
Mechanism of Action
Dextrorphan O-|A-D-Glucuronide exerts its effects through the process of glucuronidation, which facilitates the excretion of dextrorphan. Dextrorphan itself is an NMDA receptor antagonist and sigma-1 receptor agonist, contributing to its psychoactive effects . The glucuronidation process does not alter the pharmacological activity of dextrorphan but aids in its excretion .
Comparison with Similar Compounds
Similar Compounds
Dextromethorphan: The parent compound of dextrorphan, used as a cough suppressant and in high doses, a dissociative hallucinogen.
Levorphanol: The levorotatory enantiomer of racemorphan, an opioid analgesic.
3-Hydroxymorphinan: A minor metabolite of dextrorphan, formed through N-demethylation.
Uniqueness
Dextrorphan O-|A-D-Glucuronide is unique due to its role in the detoxification and excretion of dextrorphan. Unlike its parent compound, dextrorphan, which has significant pharmacological activity, this compound primarily serves as a means to facilitate the removal of dextrorphan from the body .
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1 |
InChI Key |
YQAUTKINOXBFCA-WXBCIEEXSA-N |
Isomeric SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


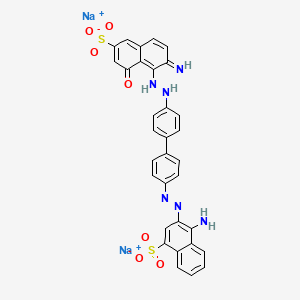

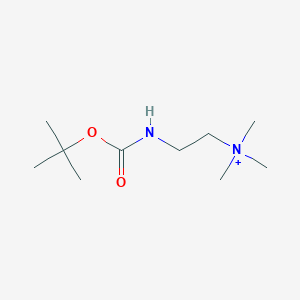
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
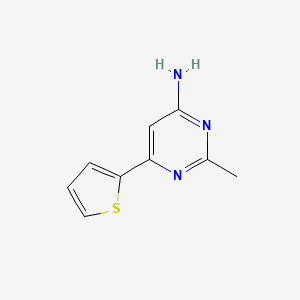
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
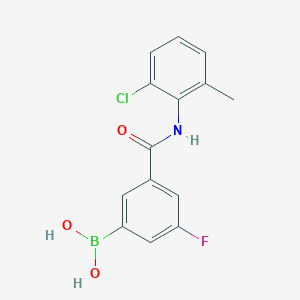
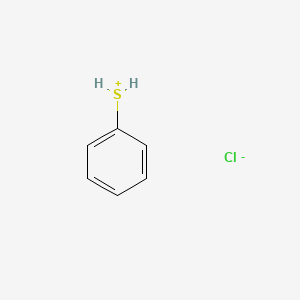
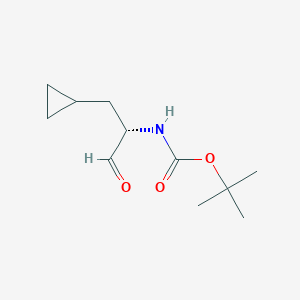
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
